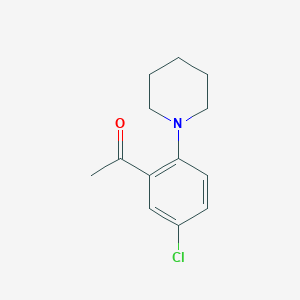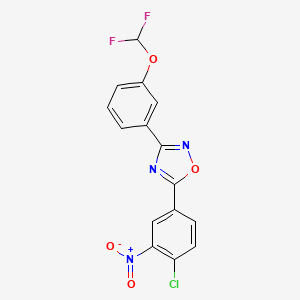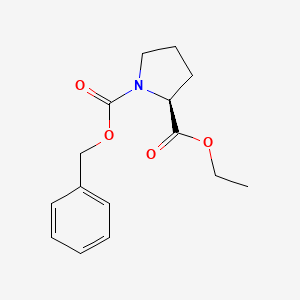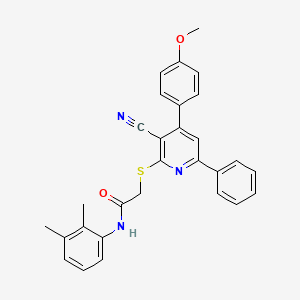![molecular formula C13H8FN3O2 B11775892 2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11775892.png)
2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its imidazo[1,2-B]pyridazine core, which is known for its diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization with a suitable dicarbonyl compound to yield the imidazo[1,2-B]pyridazine core. The carboxylic acid functionality can be introduced through subsequent oxidation or carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthesis, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process .
化学反応の分析
Types of Reactions
2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-B]pyridazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-B]pyridazines with diverse functional groups, which can further enhance the compound’s biological activities and therapeutic potential .
科学的研究の応用
2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of 2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s imidazo[1,2-B]pyridazine core is known to interact with various proteins, potentially inhibiting or activating their functions, which can result in therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds include other imidazo[1,2-B]pyridazine derivatives and related heterocycles such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines .
Uniqueness
2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
特性
分子式 |
C13H8FN3O2 |
|---|---|
分子量 |
257.22 g/mol |
IUPAC名 |
2-(2-fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C13H8FN3O2/c14-9-5-2-1-4-8(9)11-12(13(18)19)17-10(16-11)6-3-7-15-17/h1-7H,(H,18,19) |
InChIキー |
GMBLYQRZSOAAJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(N3C(=N2)C=CC=N3)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


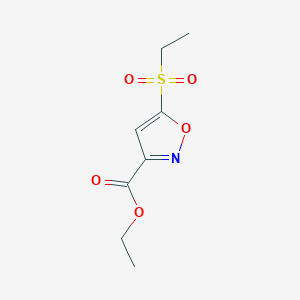
![2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole](/img/structure/B11775811.png)
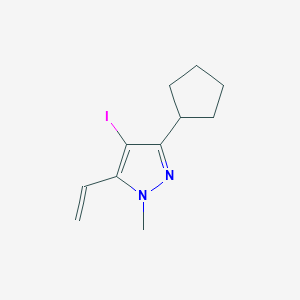
![7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11775816.png)
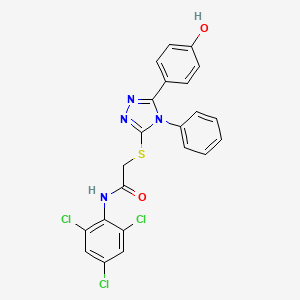
![3-(5-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11775824.png)
